molecular formula C9H9N3O3 B1367861 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine CAS No. 924871-23-8

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Cat. No. B1367861
CAS RN: 924871-23-8
M. Wt: 207.19 g/mol
InChI Key: OPWARCFFAHTIAW-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, also known as 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, is a heterocyclic compound belonging to the oxadiazole class of compounds. It is a white crystalline solid, soluble in water, with a molecular weight of 207.25 g/mol and a melting point of 49.8°C. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used in the synthesis of novel materials, such as polymers, nanomaterials, and graphene.

Scientific Research Applications

Synthesis of Bioactive Natural Products

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine: is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of functional groups that can mimic natural bioactive compounds, potentially leading to the discovery of new drugs with enhanced efficacy and reduced side effects .

Conducting Polymers

The compound’s phenolic structure makes it an ideal candidate for the synthesis of conducting polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors .

Antioxidants

Due to its phenolic nature, this compound may serve as an antioxidant. Antioxidants are crucial in various industries, including food preservation, cosmetics, and pharmaceuticals, to prevent oxidation and prolong shelf life .

Ultraviolet Absorbers

The methoxy group in 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can absorb ultraviolet (UV) light, making it useful in the production of UV protection products, such as sunscreens and UV-blocking coatings .

Flame Retardants

This compound’s ability to resist high temperatures and inhibit flame propagation makes it a potential flame retardant. It could be used in the manufacturing of safer, fire-resistant materials for various applications, including textiles and construction materials .

Anti-tumor and Anti-inflammatory Effects

Recent studies suggest that derivatives of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine exhibit potential anti-tumor and anti-inflammatory activities. This opens up possibilities for its use in the development of new therapeutic agents for treating cancer and inflammation-related diseases .

properties

IUPAC Name

4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWARCFFAHTIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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